molecular formula C23H20BrN3O2S2 B2946206 3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-31-3

3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2946206
CAS No.: 362501-31-3
M. Wt: 514.46
InChI Key: FLYDNALVWNQDLH-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted at the 3-position with a 4-bromophenyl group and at the 2-position with a thioether-linked 2-oxoethyl moiety bearing a 3,4-dihydroquinoline substituent. The thioether linkage may modulate electronic effects compared to oxygen-based analogs, altering reactivity and intermolecular interactions.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S2/c24-16-7-9-17(10-8-16)27-22(29)21-18(11-13-30-21)25-23(27)31-14-20(28)26-12-3-5-15-4-1-2-6-19(15)26/h1-2,4,6-10H,3,5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYDNALVWNQDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound features a complex structure with multiple functional groups that may contribute to its biological activity:

  • Phenyl Group : The presence of the bromophenyl moiety could enhance lipophilicity and facilitate interactions with biological targets.
  • Thieno[3,2-d]pyrimidinone Core : This bicyclic structure is known for various pharmacological activities, particularly in medicinal chemistry.
  • Dihydroquinoline Unit : The quinoline ring is associated with diverse biological effects, including antimalarial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains using minimum inhibitory concentration (MIC) assays. These compounds were evaluated against both Gram-positive and Gram-negative bacteria, revealing promising results in their antimicrobial efficacy .

Anticancer Activity

The potential anticancer properties of the compound have been explored through various in vitro studies:

  • Mechanism of Action : Compounds containing thieno[3,2-d]pyrimidinone structures have been reported to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle progression and inhibition of key signaling pathways associated with tumor growth .
  • Case Studies : In a comparative study involving several thieno[3,2-d]pyrimidine derivatives, the compound exhibited notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values indicated significant potency compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented:

  • Inflammation Models : In vivo models of inflammation showed that thieno[3,2-d]pyrimidine derivatives could reduce inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
AntimicrobialMIC AssayEffective against Gram-positive/negative bacteria
AnticancerMTT AssayIC50 values indicate high cytotoxicity
Anti-inflammatoryCytokine MeasurementReduced TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, synthesis methods, and spectral characteristics of analogous compounds:

Compound Name Substituents Synthesis Method Key Spectral Data Reference
Target Compound 3-(4-bromophenyl), 2-(2-(3,4-dihydroquinolinyl)-2-oxoethylthio) Not explicitly detailed (likely Michael addition or nucleophilic substitution) Expected IR peaks: C=O (1745–1700 cm⁻¹), C-Br (717 cm⁻¹), aromatic C=C (1580 cm⁻¹). NMR: Aromatic protons (δ 7.7–7.9 ppm), dihydroquinoline protons (δ 4.4–3.4 ppm)
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 4-bromophenyl, dimethoxyphenyl, ketone, methyl groups Claisen-Schmidt condensation followed by Michael addition IR: C=O (1745 cm⁻¹), C-Br (717 cm⁻¹). <sup>1</sup>H-NMR: Aromatic protons (δ 7.92–6.61 ppm), methoxy groups (δ 3.65–3.64 ppm)
3-(4-Bromophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-methoxyphenyl, 4-bromophenyl, tetrahydrobenzothieno core Unspecified (likely similar nucleophilic substitution) IR: C=O (~1700 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹). <sup>13</sup>C-NMR: Methoxy carbon (δ 55–56 ppm)
2-((2-Morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Morpholinyl, phenyl Nucleophilic substitution at sulfur IR: C=O (amide, ~1650 cm⁻¹), morpholine C-O (1100 cm⁻¹). <sup>1</sup>H-NMR: Morpholine protons (δ 3.5–3.7 ppm)
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-ethoxyphenyl, 4-bromophenyl Michael addition or thiol-alkylation IR: C=O (~1740 cm⁻¹), C-O (ethoxy, ~1250 cm⁻¹). HRMS: Bromine isotope pattern

Electronic and Steric Effects

  • Bromophenyl Group : Present in all compounds except 's morpholine derivative. Enhances electron-withdrawing effects and may improve binding affinity in biological targets (e.g., enzyme active sites) .
  • Morpholine (): Increases solubility due to its polar oxygen atom but reduces conformational flexibility . Methoxy/Ethoxy Groups (): Electron-donating effects may stabilize aromatic systems, altering π-π stacking interactions .

Spectral Comparisons

  • IR Spectroscopy : All bromine-containing compounds show C-Br stretches near 717 cm⁻¹. C=O peaks vary slightly (1745 cm⁻¹ for ketones, ~1650 cm⁻¹ for amides) .
  • <sup>1</sup>H-NMR: Aromatic protons appear between δ 6.6–7.9 ppm. Methoxy and ethoxy groups resonate as singlets near δ 3.6–3.9 ppm, while dihydroquinoline protons show complex splitting due to bicyclic rigidity .

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